Methyl 3-(4-cyanophenoxy)benzoate
Overview
Description
Mechanism of Action
Mode of Action
As an ester , it may undergo hydrolysis in the presence of water and a catalytic amount of acid . This reaction could potentially lead to the formation of a carboxylic acid and an alcohol .
Biochemical Pathways
Esters, in general, are known to participate in various biochemical reactions, including hydrolysis and trans-esterification . These reactions can influence a variety of biochemical pathways, depending on the specific context within the organism.
Result of Action
Given its potential to undergo hydrolysis, it may influence cellular processes that involve the breakdown or synthesis of ester bonds .
Action Environment
The action, efficacy, and stability of Methyl 3-(4-cyanophenoxy)benzoate can be influenced by various environmental factors. For instance, the presence of water and a catalytic amount of acid can promote its hydrolysis . Other factors, such as temperature, pH, and the presence of other chemicals, may also affect its stability and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(4-cyanophenoxy)benzoate can be synthesized through the esterification of 3-hydroxybenzoic acid with 4-cyanophenol in the presence of a suitable catalyst . The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent control of reaction conditions are essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-cyanophenoxy)benzoate undergoes various chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3-(4-cyanophenoxy)benzoic acid and methanol.
Reduction: Methyl 3-(4-aminophenoxy)benzoate.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-(4-cyanophenoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-aminophenoxy)benzoate: Similar structure but with an amine group instead of a nitrile group.
Methyl 3-(4-methoxyphenoxy)benzoate: Contains a methoxy group instead of a nitrile group.
Uniqueness
Methyl 3-(4-cyanophenoxy)benzoate is unique due to its nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications where specific reactivity is required.
Properties
IUPAC Name |
methyl 3-(4-cyanophenoxy)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-18-15(17)12-3-2-4-14(9-12)19-13-7-5-11(10-16)6-8-13/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLPEDHBTCUYLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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